molecular formula C15H11ClN2O4 B12687231 Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate CAS No. 62681-22-5

Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate

Cat. No.: B12687231
CAS No.: 62681-22-5
M. Wt: 318.71 g/mol
InChI Key: IGUXUWANHXBVPW-ZHACJKMWSA-N
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Description

Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate is a multifunctional indenylidene derivative characterized by:

  • Core structure: A 2,3-dihydro-1H-inden-1-ylidene scaffold.
  • Substituents: Chloro (Cl) at position 2. Aminocarbonyl (NH2CO) at position 2. 3-oxo (keto) group at position 3. Ethyl ester and cyano (CN) groups on the acetamide side chain.

Its electron-withdrawing substituents (Cl, CN, keto) may enhance electrophilic reactivity compared to simpler analogs .

Properties

CAS No.

62681-22-5

Molecular Formula

C15H11ClN2O4

Molecular Weight

318.71 g/mol

IUPAC Name

ethyl (2E)-2-(2-carbamoyl-2-chloro-3-oxoinden-1-ylidene)-2-cyanoacetate

InChI

InChI=1S/C15H11ClN2O4/c1-2-22-13(20)10(7-17)11-8-5-3-4-6-9(8)12(19)15(11,16)14(18)21/h3-6H,2H2,1H3,(H2,18,21)/b11-10+

InChI Key

IGUXUWANHXBVPW-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\C2=CC=CC=C2C(=O)C1(C(=O)N)Cl)/C#N

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=O)C1(C(=O)N)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where ethyl cyanoacetate is reacted with substituted aryl or heteryl amines under various conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. The process typically includes the reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system . This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for esterification, and bases like piperidine for condensation reactions . The reactions are often carried out under reflux conditions to ensure complete conversion.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities .

Scientific Research Applications

Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to participate in diverse biochemical pathways, including enzyme inhibition and receptor binding . The exact pathways and molecular targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features/Applications Reference
Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate Indenylidene Cl, NH2CO, 3-oxo, CN, ethyl ester ~295.7 (calculated) Unique chloro-aminocarbonyl-cyano combination N/A
Ethyl (2E)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate Indolylidene CN, 2-oxo, ethyl ester 242.23 Indole-based; lacks Cl and NH2CO
Ethyl 2-cyano-2-(1-methyl-2-oxoindolin-3-ylidene)acetate Oxindolylidene CN, 1-methyl, 2-oxo, ethyl ester 258.27 Methylated oxindole core; antiviral activity
(E)-Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate Indenylidene Ethyl ester (no Cl, NH2CO, CN, or 3-oxo) 202.26 Simplest analog; used in receptor studies
2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile Indenylidene Malononitrile (two CN groups), 3-oxo (no Cl, NH2CO, or ester) 195.15 Electron-deficient for optoelectronic materials

Research Findings and Data

Crystallographic and Spectroscopic Data

  • Crystallography : SHELX and ORTEP-3 () are widely used for structural elucidation of such compounds. For example, polymorphs of indenylidene esters are characterized via PXRD and SSNMR .
  • Spectroscopy : IR and NMR data for similar compounds (e.g., νmax ~1713 cm⁻¹ for ester C=O in ) align with the target’s expected spectral features.

Physicochemical Properties

  • Solubility : Ethyl esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, chloroform).
  • Thermal Stability : Decomposition likely above 200°C, consistent with indenylidene derivatives .

Biological Activity

Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate, with the CAS number 62681-22-5, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H11ClN2O4
  • Molecular Weight : 318.71 g/mol
  • IUPAC Name : ethyl (2E)-2-(2-carbamoyl-2-chloro-3-oxoinden-1-ylidene)-2-cyanoacetate

The compound's structure features a chloro group and a cyano group which are critical for its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth by targeting specific pathways such as BRAF(V600E) and EGFR, which are commonly associated with various cancers .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies on related pyrazole derivatives have demonstrated their effectiveness in reducing inflammation markers in vitro and in vivo, suggesting that this compound could share similar mechanisms of action .

Antimicrobial Activity

Preliminary studies indicate that compounds with structural similarities to this compound exhibit antimicrobial properties. This includes activity against various bacterial strains and fungi, making it a candidate for further exploration in the field of infectious diseases .

Case Study 1: Antitumor Efficacy

A study focused on pyrazole derivatives tested their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that specific derivatives could significantly reduce cell viability, particularly when combined with doxorubicin, a common chemotherapeutic agent. This suggests a potential synergistic effect that could enhance treatment outcomes in patients with aggressive cancer subtypes .

Case Study 2: Anti-inflammatory Response

In another investigation, the anti-inflammatory properties of similar compounds were assessed using animal models. The results indicated a marked reduction in pro-inflammatory cytokines following treatment with these derivatives. This highlights the potential of this compound as a therapeutic agent for inflammatory diseases .

Research Findings Summary Table

Activity Findings References
AntitumorSignificant cytotoxicity in breast cancer cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines in animal models
AntimicrobialEffective against various bacterial strains and fungi

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